molecular formula C10H8INO3 B4889321 N-(m-iodophenyl)maleamic acid

N-(m-iodophenyl)maleamic acid

Cat. No.: B4889321
M. Wt: 317.08 g/mol
InChI Key: IGUVMXTXEXBYJY-PLNGDYQASA-N
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Description

N-(m-iodophenyl)maleamic acid is an organic compound with the molecular formula C10H8INO3 It is a derivative of maleamic acid, where the maleamic acid moiety is substituted with an m-iodophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: N-(m-iodophenyl)maleamic acid can be synthesized through the reaction of maleic anhydride with m-iodoaniline. The reaction typically involves dissolving m-iodoaniline in a suitable solvent such as ether, followed by the addition of maleic anhydride. The mixture is stirred at room temperature to yield the maleamic acid derivative .

Industrial Production Methods: The reaction may be scaled up using continuous flow reactors to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions: N-(m-iodophenyl)maleamic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

N-(m-iodophenyl)maleamic acid has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules, including maleimide derivatives.

    Biology: Potential use in bioconjugation reactions due to its reactivity with thiol groups in proteins.

    Medicine: Investigated for its potential in drug development, particularly in the synthesis of biologically active compounds.

    Industry: Utilized in the production of polymers and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(m-iodophenyl)maleamic acid involves its reactivity with various functional groups. The maleamic acid moiety can undergo cyclization to form maleimide, which is highly reactive towards thiol groups in proteins. This reactivity makes it useful in bioconjugation and the modification of biomolecules .

Comparison with Similar Compounds

  • N-phenylmaleamic acid
  • N-(4-iodophenyl)maleamic acid
  • N-(4-chlorophenyl)maleamic acid

Comparison: N-(m-iodophenyl)maleamic acid is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to other similar compounds. The iodine atom can participate in specific substitution reactions that are not possible with other halogenated derivatives .

Properties

IUPAC Name

(Z)-4-(3-iodoanilino)-4-oxobut-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8INO3/c11-7-2-1-3-8(6-7)12-9(13)4-5-10(14)15/h1-6H,(H,12,13)(H,14,15)/b5-4-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGUVMXTXEXBYJY-PLNGDYQASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)I)NC(=O)C=CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)I)NC(=O)/C=C\C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8INO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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